molecular formula C10H8FN B128802 Cyclopropanecarbonitrile, 2-(2-fluorophenyl)-(9CI) CAS No. 149438-27-7

Cyclopropanecarbonitrile, 2-(2-fluorophenyl)-(9CI)

Cat. No. B128802
M. Wt: 161.18 g/mol
InChI Key: KZHGWSPNCHGZSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropanecarbonitrile, 2-(2-fluorophenyl)-(9CI) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as FCPCN and has a molecular formula of C10H8FN. It is a colorless liquid that is soluble in organic solvents such as ethanol and ether.

Mechanism Of Action

The mechanism of action of FCPCN is not fully understood. However, studies have shown that it can interact with various biological targets such as enzymes, receptors, and ion channels. It is believed that FCPCN can inhibit the activity of certain enzymes and receptors, leading to the modulation of various physiological processes.

Biochemical And Physiological Effects

Studies have shown that FCPCN can have various biochemical and physiological effects depending on the target it interacts with. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function. FCPCN has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

FCPCN has several advantages and limitations for lab experiments. One of the advantages is its high reactivity, which makes it a useful reagent for the preparation of various compounds. Another advantage is its solubility in organic solvents, which makes it easy to handle in the lab. However, one of the limitations is its toxicity, which requires caution when handling and disposing of the compound.

Future Directions

There are several future directions for the study of FCPCN. One direction is the investigation of its potential as a drug candidate for the treatment of various diseases. Another direction is the synthesis of novel materials using FCPCN as a building block. Additionally, the development of new synthetic methods for the preparation of FCPCN and its derivatives is another possible future direction.

Synthesis Methods

The synthesis of FCPCN involves the reaction of 2-fluorobenzyl bromide with cyclopropanecarbonitrile in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained after purification through distillation.

Scientific Research Applications

FCPCN has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, FCPCN has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In material science, FCPCN has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, FCPCN has been used as a reagent for the preparation of various compounds with diverse chemical structures.

properties

CAS RN

149438-27-7

Product Name

Cyclopropanecarbonitrile, 2-(2-fluorophenyl)-(9CI)

Molecular Formula

C10H8FN

Molecular Weight

161.18 g/mol

IUPAC Name

2-(2-fluorophenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H8FN/c11-10-4-2-1-3-8(10)9-5-7(9)6-12/h1-4,7,9H,5H2

InChI Key

KZHGWSPNCHGZSX-UHFFFAOYSA-N

SMILES

C1C(C1C2=CC=CC=C2F)C#N

Canonical SMILES

C1C(C1C2=CC=CC=C2F)C#N

synonyms

Cyclopropanecarbonitrile, 2-(2-fluorophenyl)- (9CI)

Origin of Product

United States

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